molecular formula C13H11N5O3 B10970671 2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole

2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole

Cat. No.: B10970671
M. Wt: 285.26 g/mol
InChI Key: QPDMEPAKWWEDGF-UHFFFAOYSA-N
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Description

2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that features a pyrazole ring substituted with a nitro group and a methyl group, linked to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium catalyst

    Electrophilic Substitution Reagents: Bromine, Lewis acid catalyst

    Cyclization Reagents: Diacid chloride

Major Products

    Reduction Product: 2-[(3-methyl-4-amino-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole

    Substitution Product: 2-[(3-bromo-4-nitro-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole

    Cyclization Product: Fused heterocyclic systems

Scientific Research Applications

2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-4-nitro-1H-pyrazole: A precursor in the synthesis of the target compound.

    5-phenyl-1,3,4-oxadiazole: Another precursor in the synthesis.

    2-[(3-methyl-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole: A similar compound lacking the nitro group.

Uniqueness

2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole is unique due to the presence of both a nitro group and a pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H11N5O3

Molecular Weight

285.26 g/mol

IUPAC Name

2-[(3-methyl-4-nitropyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C13H11N5O3/c1-9-11(18(19)20)7-17(16-9)8-12-14-15-13(21-12)10-5-3-2-4-6-10/h2-7H,8H2,1H3

InChI Key

QPDMEPAKWWEDGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])CC2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

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